Cas no 54238-27-6 (2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester)

54238-27-6 structure
Nome do Produto:2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
- methyl 4-(1,3-dioxoisoindol-2-yl)but-2-enoate
- 2-ISOINDOLINEBUTYRIC ACID,1,3-DIOXO
- 4-phthalimidobutanoic acid
- 4-Phthalimidobutyric acid
- 4-phthalimido-n-butyric acid
- 4-phthalimido-trans-crotonic acid methyl ester
- 4-Phthalimido-trans-crotonsaeure-methylester
- Butyric acid,4-phthalimido
- N-Phthaloyl GABA
- phthalimido butyric acid
- methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate
- F9995-1146
- methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate
- NSC-134468
- AS-72107
- methyl(2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate
- SCHEMBL16120763
- NSC134468
- 194093-31-7
- methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate
- EN300-235061
- methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate
- 54238-27-6
- AKOS015909993
- 2-Butenoicacid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,methyl ester,(2E)-
- methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoate
-
- Inchi: InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+
- Chave InChI: LLDZOOUNGYCZSH-QPJJXVBHSA-N
- SMILES: COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O
Propriedades Computadas
- Massa Exacta: 245.06900
- Massa monoisotópica: 245.069
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 378
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 1
- Superfície polar topológica: 63.7Ų
- XLogP3: 1.5
Propriedades Experimentais
- Densidade: 1.312
- Ponto de ebulição: 387.6°Cat760mmHg
- Ponto de Flash: 188.2°C
- Índice de Refracção: 1.586
- PSA: 63.68000
- LogP: 0.94970
2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester Literatura Relacionada
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
3. Book reviews
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
54238-27-6 (2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester) Produtos relacionados
- 2229599-22-6(4-(2-bromo-4-nitrophenyl)butanal)
- 1994481-20-7(5-(5-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 922050-97-3(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide)
- 35345-72-3(11-Hydroxyundecan-2-one)
- 1104637-03-7(5-Formyl-2-furanboronic acid MIDA ester)
- 75790-53-3(1-8-Dynorphin B(swine), 8-L-isoleucine-)
- 2138898-43-6(3-(3,5-difluorophenyl)-4-fluoro-1H-pyrazol-5-amine)
- 879896-63-6(7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carboxylic Acid)
- 1058196-06-7(3,4-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide)
- 58088-50-9(1,1-Di(2-pyridyl)methylamine)
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel